Ethyl 4-pentenoate

Description

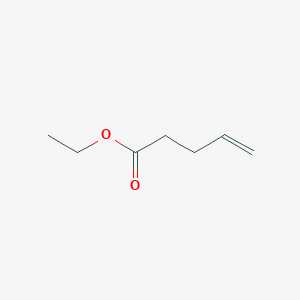

Structure

3D Structure

Properties

IUPAC Name |

ethyl pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVSRINJXWDIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062089 | |

| Record name | 4-Pentenoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green fruity aroma | |

| Record name | Ethyl 4-pentenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | Ethyl 4-pentenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.893-0.903 | |

| Record name | Ethyl 4-pentenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1968-40-7 | |

| Record name | Ethyl 4-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1968-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-pentenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001968407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pent-4-en-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-PENTENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/210UM0F8JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 4-pentenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl 4-pentenoate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Ethyl 4-pentenoate, a valuable intermediate in organic synthesis. The following sections detail its fundamental chemical identifiers and physical properties, presented in a clear and accessible format for laboratory and research applications.

Core Chemical Identifiers

This compound is an organic compound classified as an ester of 4-pentenoic acid and ethanol.[1] It is recognized by the following definitive identifiers:

These identifiers are crucial for unambiguous substance registration, tracking in chemical inventories, and accurate citation in scientific literature.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are essential for designing experimental conditions, understanding its behavior in various solvents, and ensuring safe handling and storage.

| Property | Value | Unit | Notes |

| Molecular Weight | 128.17 | g/mol | [2][3][4] |

| Density | 0.893 - 0.903 | g/cm³ | at 25.00 °C[2] |

| Boiling Point | 40 | °C | at 25 mmHg[3] |

| Flash Point | 37.78 | °C | [2] |

| Refractive Index | 1.410 - 1.420 | - | at 20.00 °C[2] |

| Water Solubility | Immiscible | - | Miscible with alcohol[3][5] |

| LogP | 1.99 | - | [3][5] |

Logical Relationships of Identifiers

The following diagram illustrates the hierarchical relationship between the common name of the compound and its fundamental chemical identifiers.

Caption: Relationship between compound name and its key identifiers.

Experimental Protocols

While this guide focuses on the core identifiers, it is important to note that this compound is utilized in various synthetic reactions.[4] A common application involves its use in the preparation of 5-iodomethyl-dihydro-furan-2-one through a reaction with iodine.[1] Researchers planning to use this compound should consult detailed synthetic procedures from peer-reviewed chemical literature or established chemical synthesis databases. Standard laboratory safety protocols for handling flammable and potentially irritating liquids should be strictly followed.[2][3]

References

Spectroscopic Analysis of Ethyl 4-pentenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for ethyl 4-pentenoate (CAS No. 1968-40-7), a valuable building block in organic synthesis. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C7H12O2, and its molecular weight is 128.17 g/mol .[1][2][3][4][5][6] The spectroscopic data presented below provides confirmation of its chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.89 - 5.71 | m | 1H | H-4 |

| 5.06 - 4.95 | m | 2H | H-5 |

| 4.12 | q | 2H | H-7 |

| 2.41 - 2.30 | m | 4H | H-2, H-3 |

| 1.25 | t | 3H | H-8 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data[1][2][7][8]

| Chemical Shift (ppm) | Carbon Assignment |

| 172.9 | C-1 (C=O) |

| 136.9 | C-4 (=CH) |

| 115.3 | C-5 (=CH₂) |

| 60.3 | C-7 (O-CH₂) |

| 33.7 | C-2 (CH₂) |

| 29.3 | C-3 (CH₂) |

| 14.2 | C-8 (CH₃) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3078 | Medium | =C-H stretch (alkene) |

| 2982, 2938 | Medium | C-H stretch (alkane) |

| 1739 | Strong | C=O stretch (ester) |

| 1643 | Medium | C=C stretch (alkene) |

| 1175 | Strong | C-O stretch (ester) |

| 995, 916 | Strong | =C-H bend (alkene, out-of-plane) |

Mass Spectrometry (MS) Data[5]

| m/z | Relative Intensity (%) | Assignment |

| 128 | 5 | [M]⁺ (Molecular Ion) |

| 100 | 15 | [M - C₂H₄]⁺ |

| 88 | 100 | [M - C₃H₄]⁺ |

| 83 | 20 | [M - OC₂H₅]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound.[7][8]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[7][9]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[7]

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[8][9][10]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[7][8]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.[7]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[7]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[11]

-

Place a second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid sample between the plates.

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.[12][13][14][15]

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum.

-

The final spectrum is a result of the sample spectrum ratioed against the background spectrum.

Mass Spectrometry (MS)

Sample Preparation (for Electron Ionization - EI):

-

For direct injection, a small amount of the neat liquid can be introduced into the instrument.

-

For analysis via gas chromatography-mass spectrometry (GC-MS), prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is around 1 mg/mL, which can be further diluted.[16]

Data Acquisition (GC-MS with EI):

-

Inject the prepared sample into the GC inlet.

-

The sample is vaporized and separated on the GC column.

-

The separated components elute from the column and enter the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C7H12O2 | CID 74786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pentenoic acid ethyl ester [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Pentenoic acid ethyl ester [webbook.nist.gov]

- 6. 4-Pentenoic acid ethyl ester [webbook.nist.gov]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. sites.bu.edu [sites.bu.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. mse.washington.edu [mse.washington.edu]

- 15. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Synthesis of Ethyl 4-pentenoate from 4-pentenoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of ethyl 4-pentenoate from 4-pentenoic acid. The primary method detailed is the Fischer-Speier esterification, a common and effective acid-catalyzed reaction. This document outlines the experimental protocol, quantitative data, and a visual representation of the workflow for professionals engaged in chemical synthesis and drug development.

Overview of the Synthesis

The conversion of 4-pentenoic acid to this compound is an esterification reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[1][2] This reversible reaction is typically driven towards the product side by using an excess of the alcohol and/or by removing water as it is formed, in accordance with Le Chatelier's principle.[2][3] Sulfuric acid is a commonly used catalyst for this process.[4]

This compound is a valuable intermediate in organic synthesis, finding applications in the production of flavoring agents, fragrances, and as a building block for more complex molecules, including pharmaceuticals.[5][6] Its bifunctionality, possessing both an ester and a terminal alkene, allows for a variety of subsequent chemical transformations.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 4-pentenoic acid.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Pentenoic Acid | 20.73 g (207 mmol) | [4] |

| Ethanol | 100 mL | [4] |

| Benzene (Solvent) | 200 mL | [4] |

| Sulfuric Acid (Catalyst) | 250 µL | [4] |

| Reaction Conditions | ||

| Temperature | Reflux | [4] |

| Reaction Time | 15 hours | [4] |

| Product Information | ||

| Product | This compound | [4] |

| Yield | 20.79 g (162 mmol, 78%) | [4] |

| Boiling Point | 144 °C at 760 mmHg | [4] |

| Spectroscopic Data | ||

| ¹H-NMR (200 MHz, CDCl₃) | δ 1.25 (t, J=7.2 Hz, 3H), 2.36 (m, 4H), 4.14 (q, J=7.2 Hz, 2H), 4.95-5.13 (m, 2H), 5.81 (m, 1H) | [4] |

| ¹³C-NMR (50 MHz, CDCl₃) | δ 14.2, 28.6, 33.5, 60.3, 115.3, 136.5, 172.8 | [4] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

4-Pentenoic acid

-

Ethanol

-

Benzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-pentenoic acid (20.73 g, 207 mmol), ethanol (100 mL), and benzene (200 mL).[4]

-

Catalyst Addition: Carefully add concentrated sulfuric acid (250 µL) to the solution.[4]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by gas chromatography (GC).[4] The reaction is typically complete after 15 hours.[4]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove approximately half of the solvent volume using a rotary evaporator.[4]

-

Dilute the remaining mixture with 150 mL of diethyl ether.[4]

-

Transfer the solution to a separatory funnel and wash sequentially with 150 mL of water, twice with 150 mL of saturated sodium bicarbonate solution, once with 150 mL of water, and finally with 100 mL of brine.[4]

-

-

Drying and Solvent Removal:

-

Purification:

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps.

Caption: Key steps in the Fischer esterification mechanism.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 4-pentenoate

This technical guide provides a detailed overview of the boiling point and density of Ethyl 4-pentenoate, tailored for researchers, scientists, and professionals in drug development. This document outlines the key physical properties, the methodologies for their determination, and a logical workflow for these experimental processes.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been compiled from various sources to provide a comprehensive reference.

| Physical Property | Value | Conditions | Citations |

| Boiling Point | 143-146 °C | @ 760 mmHg (Standard Atmospheric Pressure) | [1][2][3] |

| 40 °C | @ 25 mmHg | [1][4] | |

| Density | 0.900 g/mL | Not specified | [2][3] |

| 0.9 g/cm³ | Not specified | [4] | |

| Specific Gravity | 0.893 to 0.903 | @ 25 °C | [1] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid compound such as this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] The most common methods for its determination are the capillary method and simple distillation.

1. Capillary Method (Micro Method)

This method is suitable for small sample volumes.

-

Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, a heating apparatus (e.g., a Thiele tube or a MelTemp apparatus), and a rubber band or wire to attach the tubes to the thermometer.

-

Procedure:

-

A few drops of the liquid sample (this compound) are placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

The test tube is attached to a thermometer.

-

The assembly is heated. Initially, air trapped in the capillary tube will be expelled.[6]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[7]

-

The heating is then discontinued.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

-

2. Simple Distillation Method

This method is used when a larger volume of the liquid is available.[5]

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

The distillation flask is filled with the liquid sample (at least 5 mL) and a few boiling chips to ensure smooth boiling.[5]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

The vapor will rise, surround the thermometer bulb, and then pass into the condenser.

-

The temperature is recorded when it becomes stable, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

-

Density is the mass of a substance per unit volume. The determination of a liquid's density involves measuring its mass and volume.[8]

-

Apparatus: A pycnometer (density bottle) or a graduated cylinder, and an analytical balance. A pycnometer is preferred for higher accuracy.

-

Procedure:

-

The mass of a clean, dry pycnometer or measuring cylinder is accurately measured using an analytical balance.[8][9]

-

The vessel is filled with a known volume of the liquid (this compound). Care should be taken to avoid parallax error by reading the volume at eye level from the bottom of the meniscus.[8]

-

The mass of the vessel containing the liquid is then measured.[8][9]

-

The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel.[9]

-

The density is calculated using the formula: Density = Mass / Volume .[8][10] For accuracy, it is recommended to repeat the measurements and calculate an average.[8]

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for determining the physical properties of this compound.

References

- 1. This compound, 1968-40-7 [thegoodscentscompany.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. wjec.co.uk [wjec.co.uk]

- 10. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to the Solubility and Miscibility of Ethyl 4-pentenoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental methodologies concerning the solubility and miscibility of ethyl 4-pentenoate in organic solvents. This compound (CAS 1968-40-7), a fatty acid ester, is a colorless liquid with a characteristic fruity aroma.[1][2] Its utility as a flavoring agent, in the fragrance industry, and as a synthon in organic chemistry necessitates a thorough understanding of its solution behavior.[1]

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For liquid solutes like this compound, this is often expressed in grams per liter (g/L) or milligrams per liter (mg/L).

Miscibility , on the other hand, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a homogeneous solution. If two liquids are miscible, they are soluble in each other in any amount.

Solubility and Miscibility Data for this compound

| Solvent | Formula | Type | Solubility/Miscibility | Notes |

| Water | H₂O | Polar Protic | Sparingly Soluble/Immiscible | Quantitative value: 6.5 g/L (at 25 °C)[1] or 1233 mg/L (at 25 °C, estimated)[5] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble/Miscible | Frequently cited as a solvent in which this compound is soluble or miscible.[1][2][4][6][7][8][9][10] |

| Propylene Glycol | C₃H₈O₂ | Polar Protic | Soluble | [2] |

| General Organic Solvents | - | - | Soluble | Generally reported to be soluble in organic solvents.[1][3] |

Experimental Protocols

Due to the lack of specific published studies on the solubility of this compound in a wide array of organic solvents, a generalized experimental protocol for determining the miscibility and solubility of a liquid analyte in a liquid solvent is provided below. This protocol is based on standard laboratory practices.

Part 1: Determination of Miscibility

Objective: To qualitatively determine if this compound is miscible with a selection of organic solvents at various proportions.

Materials:

-

This compound (>98% purity)

-

Test solvents (e.g., ethanol, acetone, diethyl ether, toluene, hexane) of analytical grade

-

Calibrated pipettes or micropipettes

-

Small, clear glass vials with caps (e.g., 4 mL)

-

Vortex mixer

Procedure:

-

Label a series of vials for each solvent to be tested.

-

In the first set of vials, add 1.0 mL of this compound. To each vial, add 1.0 mL of a different test solvent.

-

Cap the vials and vortex for 30 seconds.

-

Allow the vials to stand for 5 minutes and observe for phase separation. A single, clear phase indicates miscibility at this proportion. The presence of two distinct layers, cloudiness, or droplets indicates immiscibility or partial miscibility.

-

Repeat the process with different ratios of this compound to solvent (e.g., 1:9 and 9:1) to confirm miscibility across a range of concentrations.

-

Record all observations.

Part 2: Quantitative Determination of Solubility (for Immiscible or Partially Miscible Solvents)

Objective: To quantify the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (>98% purity)

-

Selected solvent of analytical grade

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (if necessary)

Procedure:

-

Prepare a series of standard solutions of this compound in a miscible solvent (e.g., ethanol) of known concentrations to create a calibration curve for the analytical instrument.

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

After equilibration, cease agitation and allow the mixture to settle. If necessary, centrifuge the mixture to facilitate phase separation.

-

Carefully extract an aliquot from the solvent phase, ensuring no undissolved this compound is transferred. A syringe filter can be used for this purpose.

-

Dilute the aliquot with a suitable miscible solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical instrument (e.g., GC-FID) to determine the concentration of this compound in the solvent.

-

Calculate the original concentration in the saturated solution to determine the solubility in g/L or other appropriate units.

Logical Workflow for Solubility and Miscibility Assessment

The following diagram illustrates a logical workflow for assessing the solubility and miscibility of a liquid compound like this compound in a range of organic solvents.

Caption: Workflow for determining the solubility and miscibility of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H12O2 | CID 74786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1968-40-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1968-40-7 [chemicalbook.com]

- 5. This compound, 1968-40-7 [thegoodscentscompany.com]

- 6. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. CAS No.1968-40-7,this compound Suppliers [lookchem.com]

- 9. 1968-40-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound CAS#: 1968-40-7 [chemicalbook.com]

An In-depth Technical Guide on the Reactivity and Stability of the Terminal Alkene in Ethyl 4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability of the terminal alkene moiety in ethyl 4-pentenoate. The document delves into the thermodynamic stability of the double bond, supported by quantitative data, and explores the kinetics and mechanisms of several key synthetic transformations. Detailed experimental protocols for hydrogenation, hydroboration-oxidation, and epoxidation are provided, offering practical insights for laboratory applications. The guide aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating a deeper understanding and utilization of this compound as a versatile chemical intermediate.

Introduction

This compound is a bifunctional organic molecule containing both an ester and a terminal alkene. This unique combination of functional groups makes it a valuable building block in organic synthesis, allowing for a variety of chemical transformations. The reactivity of the terminal alkene, in particular, is of significant interest as it provides a handle for carbon-carbon bond formation, functional group interconversion, and polymerization.[1] This guide focuses on the intrinsic properties of the terminal double bond in this compound, exploring its stability from a thermodynamic perspective and its reactivity in several common and synthetically useful reactions.

Stability of the Terminal Alkene

The stability of an alkene is inversely related to its heat of hydrogenation; a lower heat of hydrogenation indicates a more stable alkene. The terminal, monosubstituted double bond in this compound is thermodynamically less stable than more substituted internal alkenes. This reduced stability is primarily attributed to two factors:

-

Hyperconjugation: Internal alkenes possess more adjacent alkyl groups, allowing for greater stabilizing interactions between the C-H σ-bonds and the empty π* orbital of the double bond.

-

Steric Hindrance: Terminal alkenes generally experience less steric strain compared to cis-disubstituted alkenes, but are less stable than trans-disubstituted and more highly substituted alkenes.

2.1. Quantitative Stability Data

| Compound | Alkene Substitution | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) | Relative Stability |

| Ethylene | Unsubstituted | -137 | -32.8 | Least Stable |

| This compound (estimated) | Monosubstituted | ~ -126 | ~ -30.1 | Less Stable |

| cis-2-Butene | Disubstituted (cis) | -120 | -28.6 | More Stable |

| trans-2-Butene | Disubstituted (trans) | -115 | -27.6 | Most Stable |

| 2-Methyl-2-butene | Trisubstituted | -112 | -26.7 | Very Stable |

Table 1: Comparison of Heats of Hydrogenation for Various Alkenes.

Reactivity of the Terminal Alkene

The terminal alkene of this compound is a versatile functional group that readily undergoes a variety of addition reactions. The electron-rich π-bond is susceptible to attack by electrophiles, and the terminal position of the double bond often leads to high regioselectivity in these reactions.

3.1. Catalytic Hydrogenation

Catalytic hydrogenation of the terminal alkene in this compound reduces the double bond to a single bond, yielding ethyl pentanoate. This reaction is typically carried out with a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction is generally quantitative and proceeds under mild conditions.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (balloon or cylinder)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Vacuum line

-

Celite®

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

-

Dissolve the substrate in a suitable volume of ethanol (e.g., to a concentration of 0.1 M).

-

Carefully add 10% Pd/C (typically 1-10 mol%) to the flask.

-

Seal the flask with a septum.

-

Connect the flask to a vacuum line and carefully evacuate the air from the flask, then backfill with hydrogen gas. Repeat this process three times.

-

After the final backfill, leave the flask under a positive pressure of hydrogen (e.g., from a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-24 hours.

-

Upon completion, carefully vent the excess hydrogen in a well-ventilated hood and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, ethyl pentanoate.[5]

Logical Workflow for Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of this compound.

3.2. Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts the terminal alkene of this compound into a primary alcohol, ethyl 5-hydroxypentanoate. This reaction is highly regioselective, exhibiting anti-Markovnikov addition, where the hydroxyl group adds to the less substituted carbon of the double bond. The reaction is also stereospecific, proceeding via a syn-addition of the hydroborane.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Inert gas (nitrogen or argon) supply

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add a solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the BH₃·THF solution (0.33 equivalents for complete reaction of BH₃ with three equivalents of alkene) dropwise via syringe.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

-

Cool the mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 5-hydroxypentanoate.

Hydroboration-Oxidation Signaling Pathway

Caption: Reaction pathway of hydroboration-oxidation.

3.3. Epoxidation

Epoxidation of the terminal alkene in this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields ethyl 3-(oxiran-2-yl)propanoate. This reaction proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≤77% pure)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Epoxidation Experimental Workflow

Caption: Step-by-step workflow for the epoxidation of this compound.

Quantitative Reactivity Data

Obtaining precise kinetic data for this compound is challenging without dedicated experimental studies. However, by drawing parallels with similar terminal alkenes, we can estimate the relative reactivity and provide context for reaction optimization. The rate of epoxidation, for example, is known to increase with the nucleophilicity of the alkene. Terminal alkenes are generally less reactive than more substituted, electron-rich alkenes.

| Reaction | Reagent | Relative Rate (Compared to cyclohexene) | Activation Energy (Ea) (kJ/mol) - Estimated Range |

| Epoxidation | m-CPBA | Slower | 50 - 70 |

| Hydroboration | BH₃·THF | Faster | 20 - 40 |

| Catalytic Hydrogenation | H₂/Pd-C | Moderate | 30 - 50 |

Table 2: Estimated Relative Reactivity and Activation Energies for Reactions of the Terminal Alkene.

Conclusion

The terminal alkene in this compound is a reactive and synthetically valuable functional group. Its lower thermodynamic stability compared to internal alkenes contributes to its propensity to undergo a wide range of addition reactions. This guide has provided a detailed overview of its stability and reactivity, supplemented with practical experimental protocols for key transformations. The provided quantitative data, though partly estimated from analogous systems, offers a useful framework for understanding and predicting the behavior of this versatile molecule in various synthetic contexts. For professionals in drug development and materials science, a thorough understanding of these principles is crucial for the rational design of synthetic routes and the development of novel molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The heat of hydrogenation of 1-hexene is 126kj/mol. When a second dou - askIITians [askiitians.com]

- 3. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]

- 4. The heat of hydrogenation of 1-hexene is 126kJmol . When a second double.. [askfilo.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 4-pentenoate: Commercial Availability, Purity Grades, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-pentenoate (CAS No. 1968-40-7), a valuable ester in organic synthesis. The guide details its commercial availability from leading suppliers, the purity grades offered, and outlines key experimental protocols relevant to its use and analysis in research and development, particularly within the pharmaceutical and chemical industries.

Commercial Suppliers and Purity Grades

This compound is readily available from several major chemical suppliers. The most common purity grade offered is ≥98%, which is suitable for a wide range of synthetic applications. For more demanding applications, such as in pharmaceutical synthesis or for analytical standards, higher purity grades may be available, sometimes through custom synthesis requests. Below is a summary of prominent suppliers and their typical product offerings.

| Supplier | Brand/Division | Typical Purity Grade(s) | Available Quantities | Catalog Number (Example) |

| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 98+% | 1 g, 5 g, 25 g, 100 g | A12422.14 (25 g)[1] |

| MilliporeSigma | Sigma-Aldrich | ≥98% | Varies | Inquire |

| TCI America | TCI | >98.0% (GC) | 5 g, 25 g | E0715[2][3] |

| Santa Cruz Biotechnology | SCBT | Inquire (lot-specific) | Inquire | sc-269430[4] |

| Fisher Scientific | (distributor for TCI America) | 98.0+% | 5 g | E0715-5G[5] |

Note: Availability, quantities, and catalog numbers are subject to change. It is recommended to consult the supplier's website for the most current information.

Logical Workflow for Procurement and Application

The selection of a suitable grade of this compound is a critical step that influences experimental outcomes. The following diagram illustrates the decision-making process from supplier selection to final product analysis.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of this compound in a research setting. The following sections provide methodologies for its synthesis and analysis.

This protocol describes the synthesis of this compound from 4-pentenoic acid and ethanol using an acid catalyst.[6]

Materials:

-

4-pentenoic acid (20.73 g, 207 mmol)

-

Ethanol (100 mL)

-

Benzene (200 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, 250 μL)

-

Ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

Combine 4-pentenoic acid, ethanol, and benzene in a round-bottom flask equipped with a reflux condenser.

-

Add the sulfuric acid catalyst to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by Gas Chromatography (GC).

-

After approximately 15 hours, or upon completion of the reaction as indicated by GC, allow the mixture to cool to room temperature.

-

Remove about half of the solvent volume under reduced pressure.

-

Dilute the remaining mixture with 150 mL of ether.

-

Transfer the solution to a separatory funnel and wash sequentially with 150 mL of water, twice with 150 mL of saturated NaHCO₃ solution, once with 150 mL of water, and once with 100 mL of brine.

-

Dry the organic layer over anhydrous K₂CO₃.

-

Filter the solution and remove the solvent under vacuum.

-

Purify the resulting residue by distillation to yield pure this compound.

Characterization:

-

¹H-NMR (200 MHz, CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H), 2.36 (m, 4H), 4.14 (q, J=7.2 Hz, 2H), 4.95-5.13 (m, 2H), 5.81 (m, 1H).[6]

-

¹³C-NMR (50 MHz, CDCl₃): δ 14.2, 28.6, 33.5, 60.2, 115.3, 136.5, 172.8.[6]

This protocol provides a general framework for the analysis of this compound purity using GC-MS. Instrument parameters may need to be optimized for specific systems.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for the analysis of volatile organic compounds (e.g., HP-5MS or equivalent).

GC Parameters (starting point):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-300

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a high-purity solvent such as hexane or ethyl acetate (e.g., 1 mg/mL).

-

If necessary, filter the sample to remove any particulate matter.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

Data Analysis:

-

The purity of the sample can be determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks in the chromatogram.

-

The mass spectrum of the main peak should be compared to a reference spectrum to confirm the identity of this compound.

This compound is a known precursor for the synthesis of 5-iodomethyl-dihydro-furan-2-one via an iodolactonization reaction.[7] This reaction involves the treatment of the corresponding carboxylic acid (obtained from the hydrolysis of the ester) with iodine. The general principle involves the electrophilic addition of iodine to the double bond, followed by intramolecular cyclization by the carboxylate group.

The following diagram outlines the key steps in this synthetic transformation.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. By providing a clear overview of its commercial sources, purity considerations, and detailed experimental protocols, it aims to facilitate its effective use in synthesis and analysis.

References

- 1. A12422.14 [thermofisher.com]

- 2. This compound | 1968-40-7 | TCI AMERICA [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Literature review on the discovery and history of Ethyl 4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-pentenoate, a versatile unsaturated ester, has found applications in the fragrance, flavor, and pharmaceutical industries. This technical guide delves into the historical literature to trace the discovery and evolution of the synthesis of this valuable compound. While a definitive "discovery" paper remains elusive, this review pieces together early synthetic methodologies, likely rooted in the foundational principles of Fischer-Speier esterification, and follows its development into modern, more sophisticated synthetic routes. This paper provides a comprehensive overview of its synthesis, supported by quantitative data, detailed experimental protocols, and logical diagrams to illuminate the progression of its chemical history.

Introduction

This compound (also known as ethyl pent-4-enoate or ethyl allylacetate) is a colorless liquid with a characteristic fruity aroma.[1][2] Its utility spans from being a key component in fragrance and flavor formulations to serving as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[2][3] The presence of a terminal double bond and an ester functional group provides two reactive centers, making it a versatile building block in organic synthesis. This review aims to provide a detailed account of the discovery and historical development of the synthesis of this compound, catering to an audience of chemical researchers and professionals.

Early History and Postulated Discovery

While a singular, celebrated discovery of this compound is not apparent in the accessible chemical literature, its synthesis can be contextualized within the broader history of ester chemistry. The late 19th and early 20th centuries saw a surge in the synthesis and characterization of esters, driven by their pleasant odors and potential applications in the burgeoning fragrance and flavor industries.

The foundational method for ester synthesis, the Fischer-Speier esterification, was established in 1895. This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a cornerstone of organic synthesis. Given its structural simplicity, it is highly probable that this compound was first synthesized via the Fischer-Speier esterification of 4-pentenoic acid (allyl acetic acid) and ethanol.

The Beilstein database, a comprehensive repository of organic compounds, lists this compound under the reference number 1751643.[1][4] The Beilstein Handbook of Organic Chemistry is a critical resource for tracing the history of organic compounds, and this entry suggests its documentation in the chemical literature, likely in the early to mid-20th century.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical esterification to more refined and specialized methods. This section details the key synthetic approaches, providing experimental protocols for seminal methods.

Fischer-Speier Esterification

The most direct and historically significant method for preparing this compound is the Fischer-Speier esterification of 4-pentenoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.

Logical Workflow for Fischer-Speier Esterification:

Caption: Fischer-Speier esterification of 4-pentenoic acid.

Experimental Protocol:

A detailed experimental protocol for this synthesis is available in the chemical literature. The following is a representative procedure:

-

Reactants: 4-pentenoic acid, absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

A solution of 4-pentenoic acid in excess absolute ethanol is prepared.

-

A catalytic amount of concentrated sulfuric acid is cautiously added.

-

The mixture is refluxed for several hours to drive the equilibrium towards the ester.

-

After cooling, the excess ethanol is removed by distillation.

-

The residue is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with a sodium bicarbonate solution to remove unreacted acid and then with brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated.

-

The crude product is purified by fractional distillation under reduced pressure.

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar Mass | 128.17 g/mol | [5] |

| Boiling Point | 40°C at 25 mmHg | [2] |

| Density | 0.9 g/cm³ | [1] |

| Refractive Index | 1.4170 | [1] |

Other Synthetic Approaches

While Fischer-Speier esterification is the most common method, other synthetic routes have been explored for the preparation of unsaturated esters like this compound. These include:

-

Transesterification: The reaction of another ester, such as mthis compound, with ethanol in the presence of an acid or base catalyst.

-

Alkylation of Carboxylate Salts: The reaction of the sodium or potassium salt of 4-pentenoic acid with an ethyl halide (e.g., ethyl bromide or iodide).

These methods, while less common for the direct synthesis of this compound, are important in the broader context of ester synthesis and may be employed in specific research or industrial settings.

Historical and Modern Applications

The primary driver for the synthesis of esters like this compound has historically been their organoleptic properties.

Fragrance and Flavor Industry

With its fruity and ethereal aroma, this compound has found use as a component in fragrance compositions for perfumes, cosmetics, and other scented products.[2][6] In the flavor industry, it can contribute to fruity notes in various food products. The development of synthetic fragrance and flavor compounds in the late 19th and early 20th centuries provided a significant impetus for the synthesis of novel esters.

Signaling Pathway of Olfaction (Simplified):

Caption: Simplified pathway of odor perception.

Intermediate in Organic Synthesis

The dual functionality of this compound makes it a valuable intermediate in organic synthesis. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol. The terminal alkene is susceptible to a wide range of reactions, including:

-

Addition Reactions: Halogenation, hydrohalogenation, hydration, etc.

-

Oxidation: Epoxidation, ozonolysis.

-

Reduction: Hydrogenation to form ethyl pentanoate.

-

Polymerization: The vinyl group can participate in polymerization reactions.

These reactions allow for the elaboration of the carbon skeleton and the introduction of new functional groups, making this compound a starting point for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Conclusion

The history of this compound is intrinsically linked to the development of synthetic organic chemistry, particularly the mastery of esterification reactions. While the exact moment of its discovery is not clearly documented, its synthesis was a logical extension of the chemical knowledge of the late 19th and early 20th centuries. From its likely first preparation via Fischer-Speier esterification to its modern applications as a fragrance component and synthetic intermediate, this compound continues to be a relevant and useful compound for chemists across various disciplines. This review provides a foundational understanding of its history, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. 1968-40-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 1968-40-7 [chemicalbook.com]

- 3. CAS 1968-40-7: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C7H12O2 | CID 74786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 1968-40-7 [thegoodscentscompany.com]

Ethyl 4-pentenoate: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-pentenoate, a versatile unsaturated ester, is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and specialty chemicals. Its unique structure, featuring both an ester functionality and a terminal double bond, allows for a wide range of chemical transformations. This guide provides an in-depth overview of the critical safety, handling, and storage guidelines for this compound, supplemented with detailed experimental protocols and clear data presentation to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid with a fruity odor | [2][3] |

| Boiling Point | 143-145 °C at 760 mmHg; 40 °C at 25 mmHg | [4][5] |

| Density | 0.898 g/cm³ | [6] |

| Flash Point | 33.7 °C (92.7 °F) - Closed Cup | [6] |

| Refractive Index | 1.41000 to 1.42000 @ 20.00 °C | [4] |

| Solubility | Miscible with alcohol. Insoluble in water. | [3][7] |

| Vapor Pressure | 13.7 mmHg at 25 °C | [5][6] |

Safety and Hazard Information

This compound is classified as a flammable liquid and may cause skin and eye irritation.[2][4][8] Adherence to appropriate safety protocols is crucial to minimize risk.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[9] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

Precautionary Statements

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8][9]

-

P233: Keep container tightly closed.[9]

-

P240: Ground and bond container and receiving equipment.[9]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[9]

-

P242: Use only non-sparking tools.[9]

-

P243: Take action to prevent static discharges.[9]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[8]

Storage:

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[9]

Handling and Storage Guidelines

Proper handling and storage procedures are essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities, consider additional protective clothing.[8]

-

-

Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[8] Use non-sparking tools.[8]

-

Static Discharge: Take precautionary measures against static discharge by grounding all equipment.[8]

-

Spills: In case of a spill, immediately evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]

Storage

-

Container: Store in a tightly closed container.[8]

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[7]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and a subsequent reaction.

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 4-pentenoic acid and ethanol using an acid catalyst.

Materials:

-

4-pentenoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Benzene (or Toluene as a safer alternative)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 4-pentenoic acid (1.0 eq), absolute ethanol (excess, can be used as solvent), and benzene or toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 eq).

-

Attach a reflux condenser and heat the mixture to reflux. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Remove the excess ethanol and benzene/toluene under reduced pressure.

-

Dilute the residue with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation under reduced pressure to yield pure this compound.

Iodolactonization of 4-Pentenoic Acid

This protocol outlines the conversion of 4-pentenoic acid (which can be obtained by hydrolysis of this compound) to 5-(iodomethyl)dihydrofuran-2(3H)-one.

Materials:

-

4-pentenoic acid

-

Sodium bicarbonate (NaHCO₃)

-

Iodine (I₂)

-

Diethyl ether

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Stir plate and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-pentenoic acid (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (2.0 eq).

-

In a separate flask, prepare a solution of iodine (2.0 eq) in diethyl ether.

-

Add the iodine solution to the aqueous solution of the carboxylate salt and stir vigorously at room temperature. The reaction progress can be monitored by the disappearance of the iodine color.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-(iodomethyl)dihydrofuran-2(3H)-one.

-

The crude product can be further purified by column chromatography on silica gel.

Visualized Workflows

The following diagrams illustrate key safety and experimental workflows.

Caption: Workflow for safe laboratory handling of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Preparation of polysubstituted dihydrofurans through a PhI(OAc)2-promoted haloenolcyclization of olefinic dicarbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Iodolactonization - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Ethyl 4-pentenoate in Ring-Closing Metathesis Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ethyl 4-pentenoate as a precursor in ring-closing metathesis (RCM) reactions. The primary application detailed is the synthesis of a cyclopentenone precursor, a valuable scaffold in medicinal chemistry and natural product synthesis.

Introduction

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis that allows for the formation of cyclic alkenes from acyclic dienes, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts.[1] This technique has gained widespread use due to its high functional group tolerance and its ability to form rings of various sizes, which were previously challenging to synthesize efficiently.[1] The reaction is driven by the formation of a stable cyclic alkene and the release of a small volatile alkene, typically ethylene.[1][2]

This compound is a readily available starting material that can be elaborated into a suitable diene precursor for RCM. Specifically, α-allylation of this compound yields ethyl 2-allyl-4-pentenoate, a 1,6-diene primed for intramolecular cyclization to form a five-membered ring, a precursor to cyclopentenone structures. Cyclopentenones are key structural motifs in a variety of biologically active compounds, including prostaglandins and various pharmaceutical intermediates.

This document provides detailed protocols for the synthesis of the diene precursor from this compound and its subsequent ring-closing metathesis to yield a substituted cyclopentene derivative.

Reaction Scheme and Mechanism

The overall transformation involves two key steps:

-

α-Allylation of this compound: The ester is first deprotonated at the α-position using a suitable base, followed by quenching with an allyl electrophile to introduce the second alkene functionality.

-

Ring-Closing Metathesis (RCM): The resulting diene undergoes an intramolecular metathesis reaction in the presence of a ruthenium catalyst to form the five-membered ring and ethylene gas.

The generally accepted mechanism for RCM, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the ruthenium carbene catalyst with one of the terminal alkenes of the diene substrate.[1] This intermediate then undergoes a retro [2+2] cycloaddition to release the initial part of the substrate and form a new ruthenium carbene. This new carbene then reacts intramolecularly with the second alkene to form another metallacyclobutane intermediate, which in turn collapses to release the cyclic alkene product and regenerate a ruthenium carbene that continues the catalytic cycle.[1]

Experimental Protocols

Synthesis of Ethyl 2-allyl-4-pentenoate (Diene Precursor)

Materials:

-

This compound

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

-

Add anhydrous THF to the flask, followed by diisopropylamine.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution. Allow the mixture to stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

In a separate flask, dissolve this compound in anhydrous THF.

-

Slowly add the solution of this compound to the LDA solution at -78 °C. Stir the resulting enolate solution for 1 hour.

-

Add allyl bromide dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude ethyl 2-allyl-4-pentenoate by flash column chromatography on silica gel.

Ring-Closing Metathesis of Ethyl 2-allyl-4-pentenoate

Materials:

-

Ethyl 2-allyl-4-pentenoate

-

Grubbs' Catalyst (1st or 2nd Generation)

-

Anhydrous, degassed dichloromethane (CH₂Cl₂)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve ethyl 2-allyl-4-pentenoate in anhydrous, degassed dichloromethane.

-

Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete (typically after 1-4 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, ethyl 1-cyclopent-3-ene-1-carboxylate, can be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the RCM of a diene structurally similar to ethyl 2-allyl-4-pentenoate, namely diethyl diallylmalonate. These conditions are expected to be a good starting point for the optimization of the RCM of ethyl 2-allyl-4-pentenoate.

Table 1: Typical Reaction Conditions for the RCM of Diethyl Diallylmalonate

| Parameter | Condition | Reference |

| Substrate | Diethyl diallylmalonate | [3] |

| Catalyst | Grubbs' 1st Generation Catalyst | [3] |

| Catalyst Loading | ~4.8 mol% | [3] |

| Solvent | Dry, degassed CH₂Cl₂ | [3] |

| Concentration | 0.04 M | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 1 hour | [3] |

| Atmosphere | Nitrogen | [3] |

Table 2: Comparison of Grubbs' Catalysts for the RCM of Diethyl Diallylmalonate

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| Grubbs' 1st Generation | 5 | CH₂Cl₂ | 25 | 1 | >95 |

| Grubbs' 2nd Generation | 1 | CH₂Cl₂ | 25 | 1 | >99 |

Note: Data in Table 2 is representative and intended for comparative purposes. Actual results may vary.

Visualizations

Reaction Pathway

Caption: Overall reaction pathway from this compound to the cyclopentene product.

Experimental Workflow for RCM

Caption: A typical experimental workflow for the ring-closing metathesis step.

RCM Catalytic Cycle

References

Ethyl 4-pentenoate: A Versatile Monomer for Advanced Polymer Synthesis

Application Note

Ethyl 4-pentenoate, a readily available monomer derived from the esterification of 4-pentenoic acid with ethanol, presents significant potential in the field of polymer chemistry.[1][2] Its terminal alkene functionality allows for its participation in a variety of polymerization reactions, opening avenues for the synthesis of functional polymers with tailored properties.[1][3] These polymers are of interest to researchers, scientists, and drug development professionals for applications ranging from novel biomaterials and drug delivery systems to advanced coatings and specialty plastics. This document provides an overview of potential polymerization pathways for this compound and offers generalized experimental protocols based on established polymerization techniques for structurally similar monomers.

Potential Polymerization Pathways

The chemical structure of this compound, featuring a terminal double bond, makes it a suitable candidate for several polymerization methods. The primary mechanisms to consider are:

-

Radical Polymerization: A common and versatile method for polymerizing vinyl monomers.[3][4]

-

Cationic Polymerization: Suitable for alkenes with electron-donating groups that can stabilize a carbocation intermediate.[5][6][7]

-

Ziegler-Natta Polymerization: A coordination polymerization technique typically used for α-olefins to produce stereoregular polymers.[8][9]

-